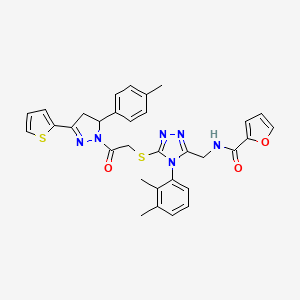

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

BenchChem offers high-quality N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N6O3S2/c1-20-11-13-23(14-12-20)26-17-24(28-10-6-16-42-28)36-38(26)30(39)19-43-32-35-34-29(18-33-31(40)27-9-5-15-41-27)37(32)25-8-4-7-21(2)22(25)3/h4-16,26H,17-19H2,1-3H3,(H,33,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOQKWLBLYUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique combination of functional groups, including a furan ring, a triazole moiety, and a pyrazole structure, which contribute to its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial activity. For example, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research indicates that triazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain substituted pyrazoles have been reported to exhibit cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity . The presence of multiple heterocyclic rings enhances the likelihood of interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structural features to N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The triazole and pyrazole rings may facilitate binding to enzymes or receptors involved in various biochemical pathways. For example:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as COX or nitric oxide synthase (NOS), which are crucial in inflammatory responses.

- Receptor Modulation : It might modulate the activity of receptors involved in cell signaling pathways related to growth and apoptosis.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anticancer | Cytotoxicity against MCF-7 cells | |

| Anti-inflammatory | COX inhibition |

Case Study 1: Anticancer Activity

A study published in 2021 evaluated the anticancer effects of various triazole derivatives on breast cancer cell lines. Among these compounds, derivatives similar to N-((4-(2,3-dimethylphenyl)-5... exhibited significant cytotoxicity with IC50 values below 10 μM. This study highlights the potential for further development into therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole-containing compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

The compound N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide represents a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural science. This article will explore its applications, supported by scientific findings and case studies.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrazole groups exhibit significant antimicrobial properties. For example, derivatives of triazoles have been shown to be effective against various bacterial strains and fungi. The specific compound may enhance these effects due to its unique substituents, such as the thiophene and furan rings, which can improve solubility and bioavailability.

Anti-inflammatory Potential

Compounds with pyrazole structures are often investigated for their anti-inflammatory properties. Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The incorporation of the 2,3-dimethylphenyl group may further enhance this activity by improving the pharmacokinetic profile of the compound.

Anticancer Properties

The furan and triazole components have been linked to anticancer activities in various studies. For instance, certain triazole derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. The unique structure of this compound could potentially lead to similar findings, warranting further investigation into its efficacy against different cancer cell lines.

Fungicidal Activity

The triazole moiety is particularly noteworthy in agricultural applications as it is commonly used in fungicides. The compound could serve as a lead structure for developing new fungicides that target specific pathogens affecting crops. Its dual functionality—acting both as a fungicide and an antimicrobial agent—could provide a comprehensive solution for crop protection.

Plant Growth Regulation

Research into compounds with furan rings has revealed their potential as plant growth regulators. The unique interactions of this compound with plant metabolic pathways could lead to enhanced growth or resistance to environmental stressors.

Synthesis and Biological Evaluation

A study conducted on similar compounds synthesized from pyrazole and triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the structural characteristics of the compound may confer similar properties, supporting its potential use as an antimicrobial agent .

Agricultural Trials

Field trials using triazole-based fungicides have shown promising results in controlling fungal diseases in crops like wheat and barley. The introduction of this compound into agricultural formulations could enhance efficacy due to its broad-spectrum activity against pathogens .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic chemistry, including the formation of pyrazole, triazole, and thiophene moieties. Key steps include:

- Thiosemicarbazide cyclization : React 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate .

- Triazole formation : Intramolecular cyclization of disubstituted thiosemicarbazides using refluxing ethanol or acidic conditions .

- Optimization : Employ a factorial experimental design (e.g., varying precursor concentration, temperature, pH) to maximize yield and purity. Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. Which spectroscopic techniques are most effective for structural characterization?

Use a combination of:

- 1H/13C NMR : To confirm substitution patterns on aromatic rings and heterocycles. For example, thiophene protons appear as distinct doublets at δ 6.8–7.2 ppm .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution methods (MIC determination) .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) to benchmark activity .

Q. How can tautomeric equilibria (e.g., thione-thiol) affect its reactivity and bioactivity?

The thione-thiol tautomerism in the triazole-thioether moiety influences electronic properties and binding affinity. Investigate via:

- UV-Vis spectroscopy : Monitor tautomeric shifts in polar vs. nonpolar solvents .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict dominant tautomers and their electrostatic potentials .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in biological activity across similar derivatives?

Contradictions may arise from subtle structural variations (e.g., substituent electronic effects). Resolve by:

- SAR analysis : Compare logP, H-bond donors/acceptors, and steric parameters using QSAR software (e.g., MOE).

- Crystallography : Resolve single-crystal structures to correlate conformation (e.g., dihedral angles) with activity .

- Enzyme assays : Test inhibition of target enzymes (e.g., kinases, topoisomerases) to isolate mechanistic pathways .

Q. How can computational tools predict non-covalent interactions critical for supramolecular assembly or target binding?

Use:

- Molecular docking (AutoDock Vina) : Simulate binding to biological targets (e.g., DNA gyrase) and quantify interaction energies .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Hirshfeld surface analysis : Map π-π stacking, hydrogen bonds, and van der Waals interactions in crystal lattices .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage or in vivo studies?

- Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines).

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrins to protect reactive thioether groups .

- HPLC monitoring : Track degradation products using a C18 column and acetonitrile/water gradient .

Q. How can synthetic byproducts or isomers be resolved to ensure reproducibility?

- Chromatography : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers .

- NMR NOESY : Identify regioisomers via through-space correlations (e.g., pyrazole vs. triazole substitution) .

- X-ray powder diffraction (XRPD) : Detect polymorphic impurities in bulk samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.